molecular formula C9H14O3 B15162258 3-[(1S)-2-oxocyclohexyl]propanoic acid CAS No. 175417-96-6

3-[(1S)-2-oxocyclohexyl]propanoic acid

Katalognummer: B15162258
CAS-Nummer: 175417-96-6
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: JCIZEWRBCTUEFG-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(1S)-2-oxocyclohexyl]propanoic acid is an organic compound with the molecular formula C9H14O3 It is characterized by the presence of a cyclohexanone ring attached to a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1S)-2-oxocyclohexyl]propanoic acid typically involves the reaction of cyclohexanone with a suitable propanoic acid derivative. One common method is the aldol condensation of cyclohexanone with propanoic acid in the presence of a base, followed by acidification to yield the desired product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. Catalysts such as transition metal complexes or enzymes can be employed to facilitate the reaction under milder conditions.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(1S)-2-oxocyclohexyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi).

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexanone or cyclohexanol derivatives.

Wissenschaftliche Forschungsanwendungen

3-[(1S)-2-oxocyclohexyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Wirkmechanismus

The mechanism of action of 3-[(1S)-2-oxocyclohexyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of fatty acids or other essential biomolecules, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexanone: A simpler ketone with similar structural features.

    Cyclohexanol: The reduced form of cyclohexanone.

    Cyclohexanepropanoic acid: A related compound with a similar propanoic acid moiety.

Uniqueness

3-[(1S)-2-oxocyclohexyl]propanoic acid is unique due to the presence of both a ketone and a carboxylic acid functional group, which allows it to participate in a wide range of chemical reactions

Eigenschaften

CAS-Nummer

175417-96-6

Molekularformel

C9H14O3

Molekulargewicht

170.21 g/mol

IUPAC-Name

3-[(1S)-2-oxocyclohexyl]propanoic acid

InChI

InChI=1S/C9H14O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h7H,1-6H2,(H,11,12)/t7-/m0/s1

InChI-Schlüssel

JCIZEWRBCTUEFG-ZETCQYMHSA-N

Isomerische SMILES

C1CCC(=O)[C@@H](C1)CCC(=O)O

Kanonische SMILES

C1CCC(=O)C(C1)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.